molecular formula C9H10BrNO B7872662 4-bromo-7-methoxy-2,3-dihydro-1H-indole

4-bromo-7-methoxy-2,3-dihydro-1H-indole

Cat. No.: B7872662
M. Wt: 228.09 g/mol
InChI Key: MXYNQADQNSWJKN-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxy-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-methoxy-2,3-dihydro-1H-indole typically involves the bromination of 7-methoxy-2,3-dihydro-1H-indole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, minimizing the risk of side reactions and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-methoxy-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 7-methoxy-2,3-dihydro-1H-indole.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 7-methoxy-2,3-dihydro-1H-indole.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

4-Bromo-7-methoxy-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-7-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-7-methoxy-1H-indole: Similar structure but lacks the dihydro component.

    7-Methoxy-2,3-dihydro-1H-indole: Lacks the bromine atom.

    4-Bromo-2,3-dihydro-1H-indole: Lacks the methoxy group.

Uniqueness

4-Bromo-7-methoxy-2,3-dihydro-1H-indole is unique due to the presence of both bromine and methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives

Properties

IUPAC Name

4-bromo-7-methoxy-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYNQADQNSWJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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